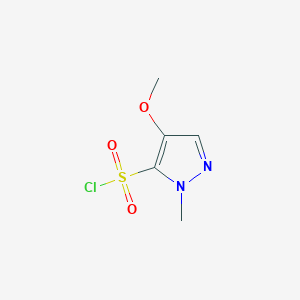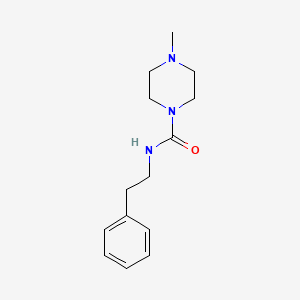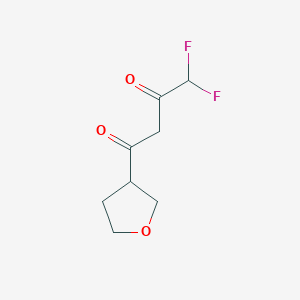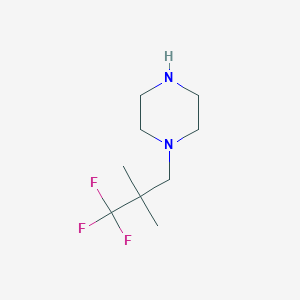
4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride, also known as MSPC, is an organosulfur compound used in the synthesis of organic compounds, as well as in scientific research applications. It is a white powder with a molecular weight of 253.3 g/mol and a melting point of 171-172 °C. It is soluble in water and ethanol, and insoluble in ether and benzene. MSPC is a versatile reagent and has been used in a variety of applications, including organic synthesis, pharmaceutical research, and biochemistry.
Wirkmechanismus
4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride is an acylating agent, meaning it can form covalent bonds with nucleophilic groups on proteins and enzymes. This is due to its ability to form a carbonyl group, which is then attacked by nucleophiles. This allows 4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride to modify proteins and enzymes, altering their structure and function.
Biochemical and Physiological Effects
4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride has been used to study the structure and function of proteins and enzymes, as well as to modify proteins and enzymes for various applications. It has also been used to study protein-protein interactions, and has been used as a reagent to synthesize various pharmaceuticals, such as antifungal agents, anti-inflammatory drugs, and antiviral drugs.
Vorteile Und Einschränkungen Für Laborexperimente
4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride has several advantages as a reagent for lab experiments. It is relatively inexpensive, has a low toxicity, and is easy to handle. In addition, it is soluble in water and ethanol, and can be used in a variety of reactions. However, 4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride is also flammable and can be corrosive, so proper safety precautions should be taken when handling it.
Zukünftige Richtungen
4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride has a variety of applications in scientific research and can be used to study the structure and function of proteins and enzymes, as well as to modify proteins and enzymes for various applications. It can also be used to synthesize various pharmaceuticals, such as antifungal agents, anti-inflammatory drugs, and antiviral drugs. In the future, 4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride could be used to study more complex protein-protein interactions, and to develop more efficient and cost-effective methods for synthesizing pharmaceuticals. Additionally, it could be used to develop new methods for modifying proteins and enzymes, as well as to develop novel therapeutic agents. Finally, 4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride could be used to develop new methods for drug delivery, such as nanocarriers or liposomes.
Synthesemethoden
4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride can be synthesized from 4-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid and thionyl chloride. The reaction involves the conversion of the carboxylic acid to an acyl chloride, which then reacts with the thionyl chloride to form 4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride. The reaction requires a temperature of 80-90 °C and can be catalyzed by a variety of Lewis acids, such as zinc chloride or boron trifluoride.
Wissenschaftliche Forschungsanwendungen
4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride has been used in a variety of scientific research applications, including organic synthesis, pharmaceutical research, and biochemistry. It has been used as a reagent in the synthesis of various organic compounds, such as amides, esters, and sulfonamides. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents, anti-inflammatory drugs, and antiviral drugs. In biochemistry, 4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride has been used to study protein-protein interactions, and as a reagent to study the structure and function of enzymes.
Eigenschaften
IUPAC Name |
4-methoxy-2-methylpyrazole-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O3S/c1-8-5(12(6,9)10)4(11-2)3-7-8/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJYZCGOHOKKQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)OC)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(phenoxymethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6599680.png)
![methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B6599695.png)

![5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B6599722.png)


![rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid, cis](/img/structure/B6599738.png)



![2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B6599770.png)

![4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid](/img/structure/B6599791.png)
